6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17459218
InChI: InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)
SMILES:
Molecular Formula: C8H3ClF4O2
Molecular Weight: 242.55 g/mol

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid

CAS No.:

Cat. No.: VC17459218

Molecular Formula: C8H3ClF4O2

Molecular Weight: 242.55 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-2-fluoro-3-(trifluoromethyl)benzoic Acid -

Specification

Molecular Formula C8H3ClF4O2
Molecular Weight 242.55 g/mol
IUPAC Name 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid
Standard InChI InChI=1S/C8H3ClF4O2/c9-4-2-1-3(8(11,12)13)6(10)5(4)7(14)15/h1-2H,(H,14,15)
Standard InChI Key LUWFLIBVHSKCBH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted at the 2-, 3-, and 6-positions with fluorine, trifluoromethyl, and chlorine groups, respectively. This arrangement creates significant steric and electronic effects, influencing its reactivity and intermolecular interactions. The trifluoromethyl group enhances lipophilicity, while the carboxylic acid moiety enables hydrogen bonding and salt formation.

Physicochemical Characteristics

Key properties include:

  • Melting Point: 96–98°C

  • Molecular Weight: 242.55 g/mol

  • Solubility: Limited aqueous solubility due to hydrophobic substituents; soluble in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) .

The electron-withdrawing nature of the fluorine and trifluoromethyl groups reduces the pKaK_a of the carboxylic acid (estimated pKa2.5\text{p}K_a \approx 2.5), enhancing its acidity compared to unsubstituted benzoic acids.

Synthesis and Manufacturing

Synthetic Route from p-Chlorobenzotrifluoride

A patented method involves a two-step lithiation-carboxylation process :

Step 1: Lithiation
p-Chlorobenzotrifluoride reacts with tert-butyl lithium in the presence of a tertiary amine (e.g., N,N-diisopropylethylamine) at -75°C to form a lithium intermediate:

C7H4ClF3+t-BuLiC7H3ClF3Li+t-BuH\text{C}_7\text{H}_4\text{ClF}_3 + \text{t-BuLi} \rightarrow \text{C}_7\text{H}_3\text{ClF}_3\text{Li} + \text{t-BuH}

Step 2: Carboxylation
The lithium intermediate reacts with solid carbon dioxide (dry ice), followed by acidification with hydrochloric acid to yield the final product:

C7H3ClF3Li+CO2C8H3ClF3O2LiHClC8H4ClF3O2\text{C}_7\text{H}_3\text{ClF}_3\text{Li} + \text{CO}_2 \rightarrow \text{C}_8\text{H}_3\text{ClF}_3\text{O}_2\text{Li} \xrightarrow{\text{HCl}} \text{C}_8\text{H}_4\text{ClF}_3\text{O}_2

Optimization and Yield

  • Catalyst: Tert-butyl lithium (1.3M in hexane) achieves >90% conversion .

  • Temperature: Reactions conducted below -70°C minimize side reactions .

  • Purification: Recrystallization in hexane yields >98% purity .

Table 1: Synthesis Conditions and Outcomes

ParameterValue
Yield89–90%
Purity (HPLC)>98%
Reaction Time1–1.5 hours

Chemical Reactivity and Derivatives

Carboxylic Acid Reactions

The compound undergoes typical acid-derived transformations:

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

  • Amidation: Couples with amines via carbodiimide-mediated reactions to produce benzamide derivatives.

  • Salt Formation: Neutralizes with bases (e.g., NaOH) to form water-soluble sodium salts.

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to meta and para positions relative to the trifluoromethyl group. Halogenation and nitration proceed selectively under controlled conditions.

Applications in Industry and Research

Pharmaceutical Intermediates

The compound’s trifluoromethyl group enhances bioavailability, making it valuable in drug discovery. Potential applications include:

  • Anticancer Agents: As a building block for kinase inhibitors.

  • Antiviral Drugs: Functionalization to target viral proteases.

Agrochemicals

Incorporated into herbicides and pesticides due to its resistance to metabolic degradation.

Structural Analogs and Comparative Analysis

Table 2: Comparison with Related Benzoic Acid Derivatives

Compound NameCAS NumberSimilarity ScoreKey Differences
3-Chloro-2-fluoro-5-(trifluoromethyl)129931-45-90.91Altered substitution pattern
4-Chloro-3-fluoro-2-(trifluoromethyl)159329-20-10.95Higher thermal stability

Future Perspectives

Research should focus on:

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.

  • Biological Studies: Evaluating pharmacokinetics and toxicity profiles for drug development.

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